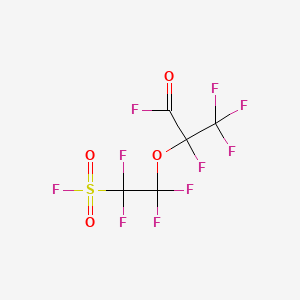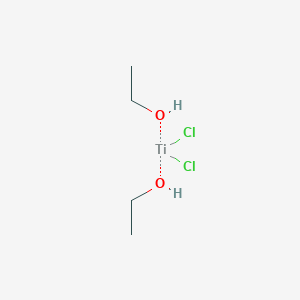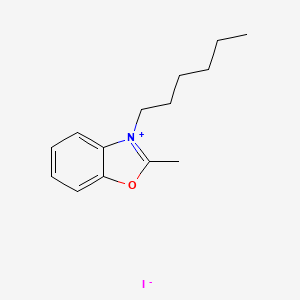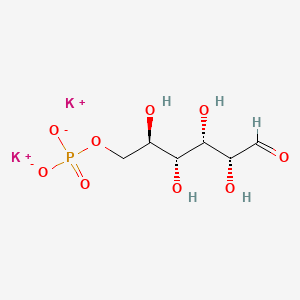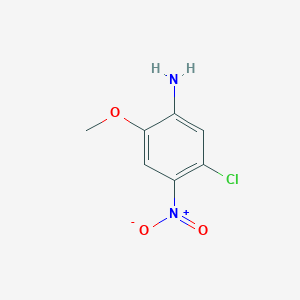
5-Chloro-2-méthoxy-4-nitroaniline
Vue d'ensemble
Description
5-Chloro-2-methoxy-4-nitroaniline is an organic compound with the molecular formula C7H7ClN2O3. It is characterized by the presence of a chloro group, a methoxy group, and a nitro group attached to an aniline ring. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Applications De Recherche Scientifique
5-Chloro-2-methoxy-4-nitroaniline is utilized in several scientific research applications:
Chemistry: It serves as a reagent in organic synthesis and analytical chemistry.
Biology: Used in biochemical studies and as a probe in molecular biology research.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Employed in the production of dyes, pigments, and other chemical products.
Mécanisme D'action
Target of Action
5-Chloro-2-methoxy-4-nitroaniline is a chemical compound that has been used in various applications, including the synthesis of other compounds . It’s important to note that the compound’s targets can vary depending on its application and the specific context in which it is used.
Mode of Action
It is known that nitroaniline compounds can undergo various chemical reactions, including formylation, nitration, and hydrolysis . These reactions can lead to changes in the compound’s structure and properties, which can influence its interaction with its targets.
Biochemical Pathways
It’s known that nitroaniline compounds can participate in various chemical reactions, including nitration, conversion from the nitro group to an amine, and bromination . These reactions can potentially affect various biochemical pathways, depending on the specific context and conditions.
Result of Action
It’s known that the compound can be used in the synthesis of other compounds, suggesting that it can influence molecular and cellular processes through its role as a precursor in these reactions .
Action Environment
The action, efficacy, and stability of 5-Chloro-2-methoxy-4-nitroaniline can be influenced by various environmental factors. For example, the compound’s reactivity and stability can be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, the compound’s efficacy can be influenced by the specific context in which it is used, including the presence of other compounds and the specific conditions of the environment.
Analyse Biochimique
Biochemical Properties
5-Chloro-2-methoxy-4-nitroaniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including flavin-dependent monooxygenases and aniline dioxygenases . These interactions are crucial for the compound’s metabolic degradation and transformation. The nature of these interactions involves the binding of 5-Chloro-2-methoxy-4-nitroaniline to the active sites of these enzymes, facilitating the removal of nitro groups and subsequent transformation into other metabolites.
Cellular Effects
The effects of 5-Chloro-2-methoxy-4-nitroaniline on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce the expression of certain cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics . Additionally, 5-Chloro-2-methoxy-4-nitroaniline can affect cellular redox states and oxidative stress responses, potentially leading to changes in cell function and viability.
Molecular Mechanism
At the molecular level, 5-Chloro-2-methoxy-4-nitroaniline exerts its effects through specific binding interactions with biomolecules. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of the reaction. For example, it has been reported to inhibit the activity of certain nitroreductases, thereby affecting the reduction of nitro groups . Additionally, 5-Chloro-2-methoxy-4-nitroaniline can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-2-methoxy-4-nitroaniline can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Chloro-2-methoxy-4-nitroaniline can undergo degradation under certain conditions, leading to the formation of various metabolites . These metabolites can have different biological activities, which may contribute to the observed temporal effects in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 5-Chloro-2-methoxy-4-nitroaniline vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects. At higher doses, 5-Chloro-2-methoxy-4-nitroaniline can cause toxic or adverse effects, including hepatotoxicity and oxidative stress . These dose-dependent effects are important considerations for the safe and effective use of the compound in research and potential therapeutic applications.
Metabolic Pathways
5-Chloro-2-methoxy-4-nitroaniline is involved in several metabolic pathways, including oxidative degradation and conjugation reactions. The compound is metabolized by enzymes such as flavin-dependent monooxygenases and aniline dioxygenases, leading to the formation of metabolites like 4-amino-3-chlorophenol and 6-chlorohydroxyquinol . These metabolic pathways are essential for the detoxification and elimination of 5-Chloro-2-methoxy-4-nitroaniline from the body.
Transport and Distribution
The transport and distribution of 5-Chloro-2-methoxy-4-nitroaniline within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, 5-Chloro-2-methoxy-4-nitroaniline can bind to specific proteins, influencing its localization and accumulation . These interactions are critical for the compound’s biological activity and overall pharmacokinetic profile.
Subcellular Localization
The subcellular localization of 5-Chloro-2-methoxy-4-nitroaniline is an important determinant of its activity and function. The compound can be targeted to specific cellular compartments, such as the cytoplasm, mitochondria, or nucleus, depending on the presence of targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methoxy-4-nitroaniline typically involves nitration and chlorination reactions. One common method is the nitration of 2-methoxyaniline followed by chlorination. The reaction conditions include the use of nitric acid and sulfuric acid for nitration, and chlorine gas or a chlorinating agent for chlorination.
Industrial Production Methods: In an industrial setting, the compound is produced through controlled chemical reactions under specific conditions to ensure high yield and purity. The process involves large-scale reactors and precise temperature and pressure control to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloro-2-methoxy-4-nitroaniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be carried out using iron powder or hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions often involve halogenation or nitration using appropriate reagents like chlorine gas or nitric acid.
Major Products Formed:
Oxidation: Produces corresponding oxo-compounds.
Reduction: Yields reduced derivatives of the compound.
Substitution: Forms various halogenated or nitrated derivatives.
Comparaison Avec Des Composés Similaires
2-Methoxy-4-nitroaniline
5-Chloro-4-methoxy-2-nitroaniline
5-Chloro-N,N-dibenzyl-2-methoxy-4-nitroaniline
This comprehensive overview highlights the significance of 5-Chloro-2-methoxy-4-nitroaniline in scientific research and its potential applications across various fields
Propriétés
IUPAC Name |
5-chloro-2-methoxy-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3/c1-13-7-3-6(10(11)12)4(8)2-5(7)9/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKAEVPBUOLQIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50211624 | |
| Record name | 5-Chloro-4-nitro-o-anisidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50211624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6259-08-1 | |
| Record name | 5-Chloro-2-methoxy-4-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6259-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-4-nitro-o-anisidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006259081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6259-08-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36955 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloro-4-nitro-o-anisidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50211624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-4-nitro-o-anisidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.816 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Chloro-2-methoxy-4-nitrobenzenamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DF43BHJ6JZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

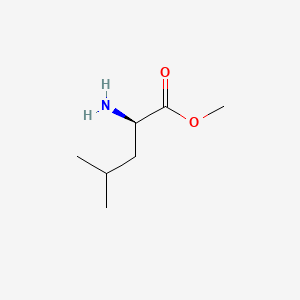
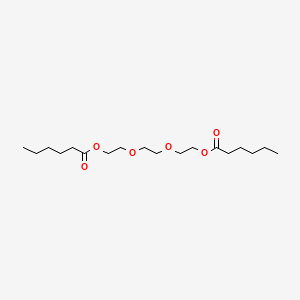
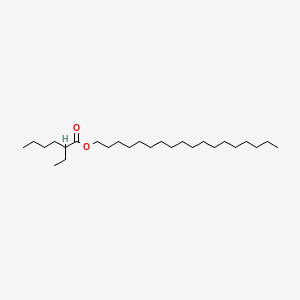
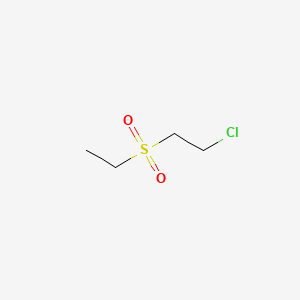
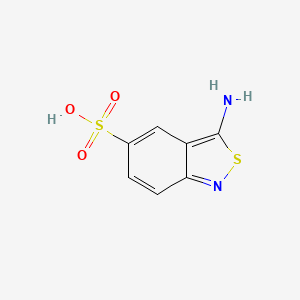
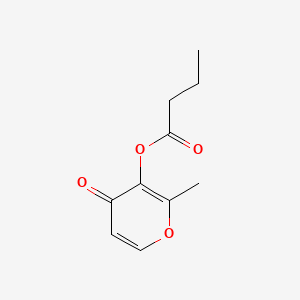
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-3-hydroxy-N-phenyl-](/img/structure/B1596128.png)
